7-(3,5-Difluoro-4-(morpholinomethyl)phenyl)-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)-7H-pyrrolo(2,3-d)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BVB-808 is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways regulating hematopoiesis. Mutations in JAK2 are commonly found in various myeloproliferative neoplasms that are negative for the BCR-ABL fusion gene. BVB-808 has shown potential in preclinical studies for treating chronic myeloproliferative neoplasms and chronic myelogenous leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BVB-808 involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of BVB-808 would likely involve scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BVB-808 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the pyrrolo[2,3-d]pyrimidine core .
Scientific Research Applications
BVB-808 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of JAK2 in various signaling pathways.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating myeloproliferative neoplasms and chronic myelogenous leukemia.
Industry: Potential applications in the development of targeted therapies and personalized medicine .
Mechanism of Action
BVB-808 exerts its effects by selectively inhibiting JAK2, thereby blocking the downstream signaling pathways that regulate hematopoiesis. This inhibition leads to reduced proliferation and increased apoptosis of cells with JAK2 mutations. The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is critical for the regulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pacritinib: Another JAK2 inhibitor currently in phase III clinical trials.
NVP-BSK805: A JAK2 inhibitor investigated for its effects on JAK2 mutation-positive and BCR-ABL-positive cell lines.
Uniqueness of BVB-808
BVB-808 is unique in its selectivity for JAK2 and its potential efficacy in treating chronic myeloproliferative neoplasms and chronic myelogenous leukemia. Compared to other JAK2 inhibitors, BVB-808 has shown promising preclinical results, making it a valuable tool for further research and development .
Properties
CAS No. |
1414587-22-6 |
---|---|
Molecular Formula |
C29H33F2N7O |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]phenyl]pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C29H33F2N7O/c1-19-16-37(17-20(2)33-19)23-5-3-22(4-6-23)34-29-32-15-21-7-8-38(28(21)35-29)24-13-26(30)25(27(31)14-24)18-36-9-11-39-12-10-36/h3-8,13-15,19-20,33H,9-12,16-18H2,1-2H3,(H,32,34,35)/t19-,20+ |
InChI Key |
VIIPVCPPCBLRRL-BGYRXZFFSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.